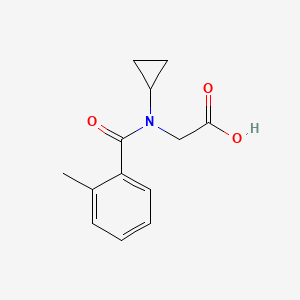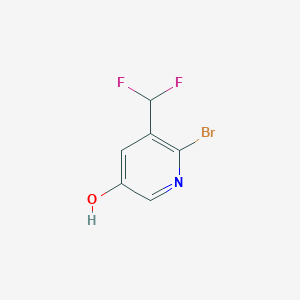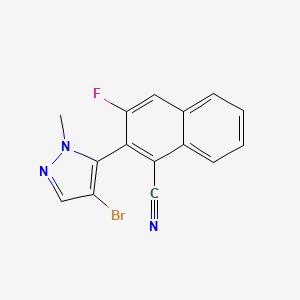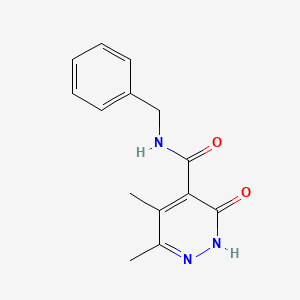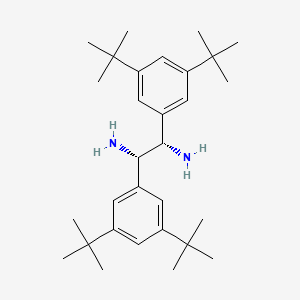
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides. This compound features a tert-butyl group, a pyrazole ring, and an acrylamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at the tert-butyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives of the acrylamide moiety.
Substitution: Substituted derivatives at the tert-butyl group or pyrazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)carbamate
- tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
Uniqueness
n-(Tert-butyl)-3-(1-methyl-1h-pyrazol-4-yl)acrylamide is unique due to its combination of a tert-butyl group, a pyrazole ring, and an acrylamide moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(E)-N-tert-butyl-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)13-10(15)6-5-9-7-12-14(4)8-9/h5-8H,1-4H3,(H,13,15)/b6-5+ |
Clé InChI |
KMLSUTVRIZCACR-AATRIKPKSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)/C=C/C1=CN(N=C1)C |
SMILES canonique |
CC(C)(C)NC(=O)C=CC1=CN(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
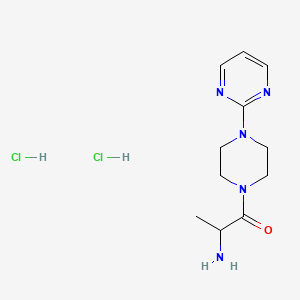
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
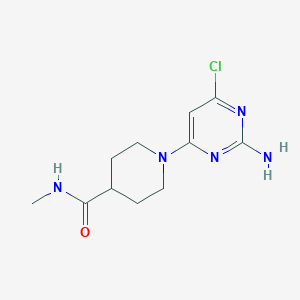
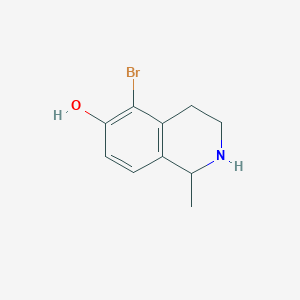
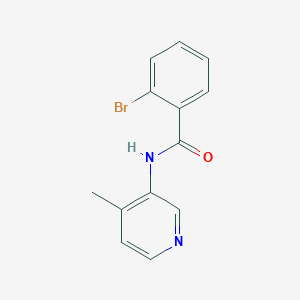
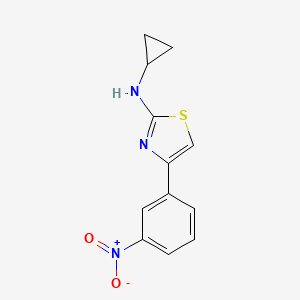
![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
